molecular formula C5HBrCl2N4 B15089355 2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15089355
M. Wt: 267.90 g/mol
InChI Key: HIJXUWFYFKTKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine is a halogenated derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle known for its structural resemblance to purine bases and versatility in medicinal and agrochemical applications. This compound features bromine at the C-2 position and chlorine atoms at C-5 and C-7, which significantly influence its electronic properties and reactivity. Its synthesis often involves bromination of the parent triazolopyrimidine followed by nucleophilic substitution (SNH methodology) or Grignard reagent-mediated functionalization .

Properties

Molecular Formula

C5HBrCl2N4

Molecular Weight

267.90 g/mol

IUPAC Name

2-bromo-5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C5HBrCl2N4/c6-4-10-5-9-2(7)1-3(8)12(5)11-4/h1H

InChI Key

HIJXUWFYFKTKQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)Br)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide, followed by bromination. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with hydrogen peroxide can yield corresponding oxides, while reduction with lithium aluminum hydride can produce reduced forms.

    Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require catalysts like palladium or platinum.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells has been attributed to its interaction with key signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The [1,2,4]triazolo[1,5-a]pyrimidine core is highly modular, allowing diverse substitutions that impact biological activity, solubility, and stability. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Reference
2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine C-2: Br; C-5,7: Cl Intermediate for anticancer/antiparasitic agents; halogenated reactivity
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine C-7: Cl; C-5: CH₃ Herbicidal activity; ALS enzyme inhibition
5,7-Di(hetero)aryl-substituted derivatives C-5,7: Aryl groups Anticoagulant, antiproliferative activities
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine Pyrazolo core; C-3: Br; C-5,7: Cl Higher density (2.16 g/cm³); antiproliferative applications
2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine C-2: NH₂; C-5,7: OCH₃ Reduced halogen reactivity; herbicidal sulfonamide precursor

Key Insights :

Halogenation vs. Functionalization: Bromine and chlorine substituents (as in the target compound) enhance electrophilicity, enabling cross-coupling reactions for drug development . In contrast, methoxy or amino groups (e.g., 2-amino-5,7-dimethoxy derivatives) reduce reactivity but improve solubility and bioavailability . The pyrazolo[1,5-a]pyrimidine analog (3-bromo-5,7-dichloro) exhibits a higher density (2.16 g/cm³) and distinct antiproliferative mechanisms compared to triazolo derivatives .

Biological Activity: Anticancer Potential: Brominated triazolopyrimidines (e.g., 4-bromoaniline derivatives) show IC₅₀ values in the nanomolar range against cancer cell lines, surpassing non-halogenated analogs . Herbicidal Activity: Chlorinated derivatives (e.g., 7-chloro-5-methyl) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Synthetic Flexibility :

  • The SNH methodology allows sequential substitution at C-5 and C-7 using Grignard reagents, enabling the synthesis of di(hetero)aryl derivatives with anticoagulant activity .
  • Sulfonamide functionalization (e.g., 2-sulfonamide-5,7-dichloro derivatives) enhances herbicidal potency by improving target binding .

Table 2: Physicochemical Comparison

Compound Molecular Weight Melting Point Stability/Safety Notes
This compound 283.43 g/mol Not reported Requires handling under inert conditions; no GHS classification
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine 266.91 g/mol 73–75°C Stable in solid state; moderate toxicity
5,7-Dimethyl-2-(trifluoromethyl) derivative 338.25 g/mol Not reported Enhanced lipophilicity for CNS-targeting drugs

Biological Activity

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 2145074-54-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antiviral activities, supported by recent research findings and case studies.

  • Molecular Formula : C5_5HBrCl2_2N4_4
  • Molar Mass : 267.9 g/mol
  • Structural Formula : Structural Formula

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that compounds within this class can significantly inhibit the proliferation of various cancer cell lines.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated a series of triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). The most potent compound exhibited IC50_{50} values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the standard drug 5-Fluorouracil (5-Fu) .
    • Another derivative demonstrated significant inhibition of cell growth in MCF-7 cells with an IC50_{50} value of 3.91 µM and was identified as a tubulin polymerization inhibitor .
  • Mechanism of Action :
    • The mechanism involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and cell cycle arrest in the G2/M phase .

Antibacterial Activity

The compound also shows promising antibacterial properties. Research indicates that derivatives can effectively inhibit bacterial growth through various mechanisms.

Data Table: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa16 µg/mL

Antiviral Activity

Emerging evidence suggests that triazolo[1,5-a]pyrimidine derivatives may possess antiviral properties as well.

Research Findings

  • A study indicated that certain derivatives exhibited activity against viral replication in vitro, although specific mechanisms remain to be fully elucidated .

Q & A

Q. What are the most efficient synthetic routes for 2-bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The compound can be synthesized via multi-component reactions using 5-amino-1,2,4-triazole as a building block. Key methodologies include:

  • Grignard reagent functionalization : Sequential treatment of brominated intermediates with Grignard reagents to introduce substituents at C-5 and C-7 positions .
  • Catalytic systems : Use of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst to improve yield and reduce reaction time in one-pot syntheses .
  • Biginelli-like heterocyclization : A three-component reaction involving aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles for scalable production .

Q. Optimization Tips :

  • Monitor reaction progress via UPLC-MS to identify intermediates.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity.

Q. How is the structural integrity of this compound validated?

Key Techniques :

  • X-ray crystallography : Employ SHELX software (SHELXL/SHELXS) for structure solution and refinement. For example, SHELXL2014 refines bond lengths/angles to ±0.001 Å and ±0.1°, respectively .
  • Spectroscopic analysis : Confirm halogen placement via 13C^{13}\text{C} NMR (Br/C-Cl peaks at 95–110 ppm and 105–120 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer activity : Use MTT assays against HT-1080 (fibrosarcoma) and Bel-7402 (hepatocellular carcinoma) cell lines. IC50_{50} values <10 μM indicate high potency .
  • Antibacterial testing : Broth microdilution assays against Enterococcus faecium (MIC values ≤8 μg/mL suggest clinical relevance) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

Key SAR Findings :

PositionFunctional GroupImpact on Activity
C-5Trifluoroethylamino↑ Tubulin polymerization (IC50_{50} ~6 μM)
C-7Electron-withdrawing groups (e.g., Cl)↑ Metabolic stability
Phenyl ring (C-2)Ortho-fluoro substituents↑ Binding affinity to tubulin

Q. Methodology :

  • Synthesize derivatives via Pd-catalyzed cross-coupling for diverse substituents.
  • Validate targets via macromolecular synthesis assays (e.g., 3H^3\text{H}-thymidine uptake inhibition for DNA synthesis) .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Heats of Formation (HOF) : Use Gaussian09 with B3LYP/6-31G* to calculate HOF for energetic material applications. Group A derivatives (CF3_3-substituted) show HOF >300 kJ/mol, correlating with detonation velocity .
  • Docking studies : AutoDock Vina predicts binding to E. faecium penicillin-binding proteins (PBPs) with RMSD <2.0 Å .

Q. How to resolve contradictions in crystallographic data or synthetic yields?

  • Crystallographic discrepancies : Re-refine data using OLEX2 with TWINABS for twinned crystals. Compare residual density maps (<0.3 eÅ3^{-3}) to validate halogen positions .
  • Low yields in multi-step syntheses : Optimize via DoE (Design of Experiments) by varying temperature (80–120°C) and catalyst loading (5–20 mol% TMDP) .

Q. What mechanistic insights explain its unique tubulin inhibition profile?

  • In vitro tubulin polymerization : Compare kinetics (lag phase, growth rate) with paclitaxel/vincristine. This compound promotes polymerization but does not compete with paclitaxel binding, suggesting a novel allosteric site .
  • Resistance profiling : Test against P-glycoprotein-overexpressing cell lines (e.g., KB-V1) to assess MDR evasion .

Q. How can photophysical properties be tailored for optoelectronic applications?

  • Push-pull functionalization : Introduce aryl/hetaryl groups at C-5 and C-7 via C–H activation. Measure λmax\lambda_{\text{max}} via UV-Vis (350–450 nm) and quantum yield (Φ\Phi) via fluorimetry .
  • Electrochemical analysis : Cyclic voltammetry (CH Instruments) reveals HOMO/LUMO levels (-5.2 eV/-2.8 eV) for OLED material suitability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.